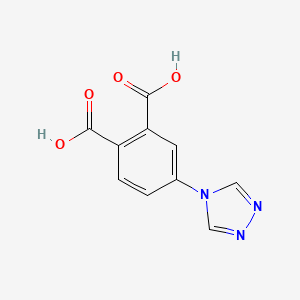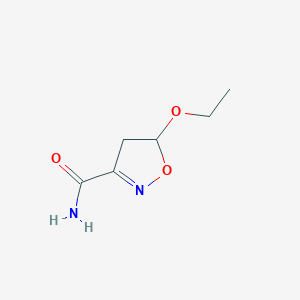
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid is a chemical compound that features a triazole ring attached to a phthalic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various coordination polymers and other functional materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid typically involves the reaction of phthalic acid with a triazole derivative under specific conditions. One common method involves the use of sodium hypochlorite as an oxidizing agent to facilitate the formation of the triazole ring . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the phthalic acid moiety.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole or phthalic acid are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole oxides, while substitution reactions can yield a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of coordination polymers and other complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. These complexes can interact with biological molecules, leading to various biological effects. For example, in cancer treatment, the compound may inhibit specific enzymes or pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 5-(4H-1,2,4-Triazol-4-yl)isophthalic acid
- 3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
4-(4H-1,2,4-triazol-4-yl)benzene-1,2-dicarboxylic acid is unique due to its specific structural arrangement, which combines the properties of both the triazole ring and the phthalic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications. Compared to similar compounds, it offers a unique balance of stability, reactivity, and biological efficacy .
Propriétés
IUPAC Name |
4-(1,2,4-triazol-4-yl)phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)7-2-1-6(3-8(7)10(16)17)13-4-11-12-5-13/h1-5H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNDMJGRJBXXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B7829104.png)





![2-{5'-FLUORO-2',6-DIMETHOXY-[1,1'-BIPHENYL]-3-YL}ACETIC ACID](/img/structure/B7829152.png)
![4-[5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazol-3-yl]pyridine](/img/structure/B7829159.png)

![5-(Chloromethyl)-3-[(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7829167.png)

![1,4-Dimethyl 2-[(3,4-dimethoxyphenyl)methyl]butanedioate](/img/structure/B7829194.png)
![[1-(2-Cyanobenzyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B7829199.png)
